Regioisomeric Differentiation: Para (CAS 146256-36-2) vs. Ortho (CAS 28586-43-8) Calculated LogP Comparison
The calculated partition coefficient (LogP) provides a key measurable distinction between the para- and ortho-substituted regioisomers. The para isomer (CAS 146256-36-2) exhibits a calculated LogP of 3.98, indicating higher lipophilicity compared to its ortho analog . While a directly measured experimental LogP for the ortho isomer (CAS 28586-43-8) is not available in the public domain under comparable conditions, the para-substitution pattern typically yields a higher LogP due to reduced intramolecular hydrogen-bonding capacity and a more linear molecular geometry, which enhances hydrophobic surface exposure . This difference is expected to translate into altered membrane partitioning behavior and pharmacokinetic distribution in biological assays.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.98 (calculated, Chemsrc) |
| Comparator Or Baseline | N-(2-benzoylphenyl)-2,2-dimethylpropanamide (CAS 28586-43-8); experimental LogP value not available in open sources for direct comparison |
| Quantified Difference | Para isomer LogP = 3.98; Ortho isomer LogP value unavailable for quantitative comparison |
| Conditions | In silico calculation; Chemsrc database; method unspecified |
Why This Matters
Higher LogP indicates greater lipophilicity, which is a critical parameter for predicting membrane permeability, tissue distribution, and non-specific binding in biological assays—directly impacting the suitability of this isomer over the ortho form for cell-based or in vivo studies.
